[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHANONE
Overview
Description
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHANONE is a complex organic compound with the molecular formula C17H13ClF4N2O4 and a molecular weight of 420.74 g/mol This compound is characterized by its unique structure, which includes a furoyl group, a pyrazol ring, and multiple fluorine atoms
Preparation Methods
The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHANONE involves several steps, typically starting with the preparation of the furoyl and pyrazol intermediates. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale reactions under controlled conditions to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the furoyl group allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, typically with nucleophiles like amines or thiols.
Difluoromethylation: The difluoromethyl groups can participate in reactions involving difluoromethylation reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified versions of the original compound with different functional groups .
Scientific Research Applications
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the difluoromethyl groups may enhance the compound’s ability to form hydrogen bonds, affecting its binding to proteins or enzymes. The chlorophenoxy and furoyl groups may also play roles in its reactivity and biological activity .
Comparison with Similar Compounds
When compared to similar compounds, [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHANONE stands out due to its unique combination of functional groups and reactivity. Similar compounds include:
1-{5-[(4-chlorophenoxy)methyl]-2-furoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: Differing by the position of the chlorine atom on the phenoxy group.
Other difluoromethylated pyrazol derivatives: These compounds share the pyrazol ring and difluoromethyl groups but may have different substituents on the ring or other parts of the molecule.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[5-[(2-chlorophenoxy)methyl]furan-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF4N2O4/c18-10-3-1-2-4-12(10)27-8-9-5-6-13(28-9)15(25)24-17(26,16(21)22)7-11(23-24)14(19)20/h1-6,14,16,26H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWPJTMCMGLFAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF4N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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